N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide
Description
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-[(pyridin-3-yl)methyl]acetamide is a benzothiazole-based acetamide derivative characterized by a substituted benzothiazole core, a pyridinylmethyl group, and a 2-fluorophenoxy side chain. The ethoxy group at the 4-position of the benzothiazole ring likely enhances lipophilicity and metabolic stability, while the 2-fluorophenoxy moiety may influence electronic properties and binding interactions.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(2-fluorophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-2-29-19-10-5-11-20-22(19)26-23(31-20)27(14-16-7-6-12-25-13-16)21(28)15-30-18-9-4-3-8-17(18)24/h3-13H,2,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVFIVWYLRVULQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares structural motifs with several acetamide derivatives, as highlighted below:
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in ’s compounds increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. In contrast, the ethoxy group in the target compound balances lipophilicity and metabolic stability .
- Solubility : BZ-IV () incorporates a methylpiperazine group, a polar moiety that improves solubility. The target compound lacks such groups, suggesting lower solubility unless counterbalanced by its pyridinylmethyl substituent .
- Crystallinity: ’s compound exhibits strong intermolecular hydrogen bonds (N–H⋯O, O–H⋯O) and π-stacking (3.93 Å spacing), which may correlate with stable crystal packing and formulation properties. The target compound’s fluorophenoxy group could similarly influence crystallinity .
Research Findings and Implications
- Synthetic Accessibility : and describe robust synthetic routes for benzothiazole acetamides, typically involving coupling reactions with ≥99% purity . The target compound could follow analogous protocols.
- Computational Insights : Molecular dynamics studies () suggest pyridine-based acetamides achieve strong binding affinities via conserved interactions. The target compound’s pyridinylmethyl group may similarly anchor it to hydrophobic pockets .
- Crystallographic Analysis : SHELX software () is widely used for structural refinement of acetamides, indicating standardized methods for validating the target compound’s structure .
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